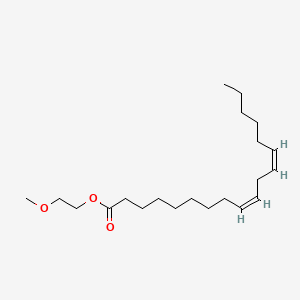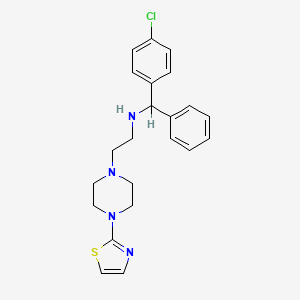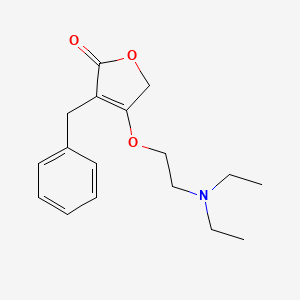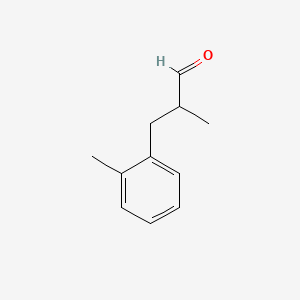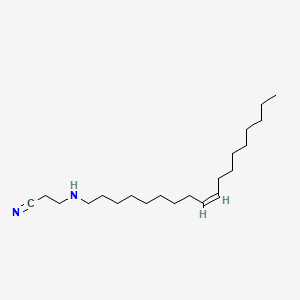
(Z)-3-(9-Octadecenylamino)propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(9-Octadecenylamino)propiononitrile is an organic compound characterized by the presence of a long aliphatic chain and a nitrile group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(9-Octadecenylamino)propiononitrile typically involves the reaction of 9-octadecenylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(9-Octadecenylamino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(9-Octadecenylamino)propiononitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its long aliphatic chain makes it a candidate for investigating lipid-protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-3-(9-Octadecenylamino)propiononitrile involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling. Additionally, the nitrile group can participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(Octadec-9-enylamino)propan-2-ol
- (Z,Z)-2-(Di-9-octadecenylamino)ethanol
- (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester
Uniqueness
(Z)-3-(9-Octadecenylamino)propiononitrile is unique due to its specific combination of a long aliphatic chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and reactive functional groups, enhancing its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
26351-32-6 |
|---|---|
Formule moléculaire |
C21H40N2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
3-[[(Z)-octadec-9-enyl]amino]propanenitrile |
InChI |
InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-18,20-21H2,1H3/b10-9- |
Clé InChI |
WFWQUQYVEYXMPO-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCC#N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCC#N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


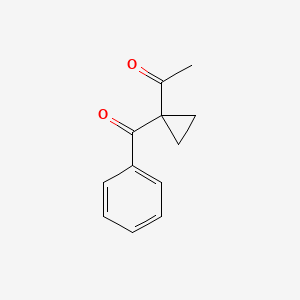
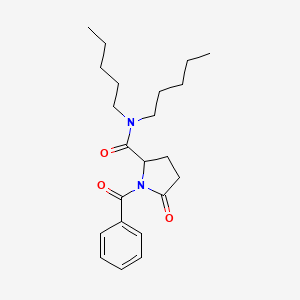
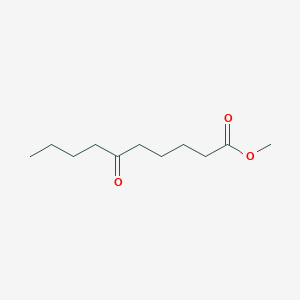
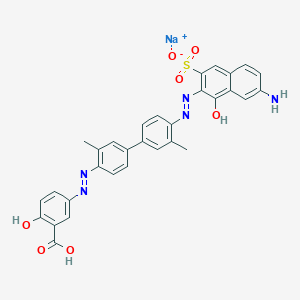

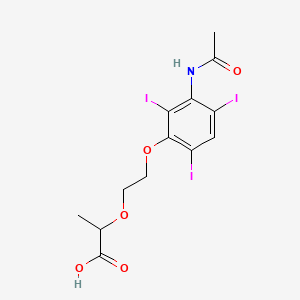
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
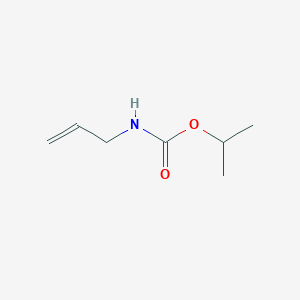
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
